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Compound of Interest

Compound Name: PF-06291874

Cat. No.: B609971

For immediate use by research, scientific, and drug development professionals.

This technical support center provides detailed information regarding the discontinuation of the
glucagon receptor antagonist, PF-06291874. The following question-and-answer format
addresses potential issues and provides data from key clinical trials to inform your ongoing
research and development efforts.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the discontinuation of PF-062918747

While Pfizer did not release a detailed official statement outlining the precise reasons, analysis
of the Phase Il clinical trial data suggests that the discontinuation was likely due to a
constellation of off-target adverse effects.[1][2] Although PF-06291874 demonstrated efficacy in
lowering blood glucose and HbA1c levels in patients with Type 2 Diabetes Mellitus, a consistent
pattern of undesirable side effects was observed across multiple studies.[3][4][5] These
included elevations in low-density lipoprotein (LDL) cholesterol, increases in blood pressure,
and elevated levels of hepatic transaminases (ALT and AST).[3][4][5]

Q2: Was PF-06291874 effective in its primary goal of glycemic control?

Yes, clinical trials demonstrated that PF-06291874 was effective in reducing key markers of
glycemic control in patients with Type 2 Diabetes.
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In a 12-week study of patients on a background of metformin therapy, PF-06291874 resulted in
dose-dependent reductions in HbAlc ranging from -0.67% to -0.93% and fasting plasma
glucose (FPG) reductions from -16.6 to -33.3 mg/dL.[3] Similarly, a 28-day monotherapy study
showed dose-dependent placebo-adjusted reductions in mean daily glucose from 40.3 to 68.8
mg/dL and FPG from 27.1 to 57.2 mg/dL.[4]

Q3: What specific adverse events were consistently observed with PF-06291874 treatment?

Across Phase Il studies, the following adverse events were consistently reported:

Elevated LDL Cholesterol: Small, non-dose-dependent increases in LDL cholesterol of less
than 10% were observed.[3]

» Increased Blood Pressure: Small, non-dose-related increases in both systolic ( >2 mm Hg)
and diastolic (>1 mm Hg) blood pressure were noted.[3]

» Elevated Hepatic Transaminases: Modest, hon-dose-dependent median increases in alanine
aminotransferase (ALT) and aspartate aminotransferase (AST) were observed.[3][5] While
these were generally not associated with changes in bilirubin, some patients experienced
ALT/AST elevations greater than three times the upper limit of normal.[5]

e Weight Gain: Small increases in body weight (less than 0.5 kg) were observed in some
patient groups compared to placebo.[3]

It is important to note that the incidence of hypoglycemia was low and comparable to placebo.

[3]14]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from two prominent Phase I
clinical trials of PF-06291874.

Table 1: Efficacy Outcomes of PF-06291874 (12-Week Study on Metformin Background)[3]
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PF-06291874 PF-06291874 PF-06291874
(30 mg) (60 mg) (100 mg)

Parameter Placebo

Mean Change in
HbAl1c from -0.24 -0.67 -0.81 -0.93

Baseline (%)

Mean Change in
FPG from +2.9 -16.6 -25.8 -33.3
Baseline (mg/dL)

Table 2: Key Safety Findings for PF-06291874[3][4]

Adverse Event Observation

Small, non-dose-dependent increases (<10%)

[3]

LDL Cholesterol

Small, non-dose-related increases (Systolic >2
Blood Pressure ) )
mmHg, Diastolic >1 mmHg)[3]

Modest, non-dose-dependent median increases

Alanine Aminotransferase (ALT)
(range, 37.6—48.7 U/L vs placebo)[3]

Modest, non-dose-dependent median increases

Aspartate Aminotransferase (AST)
(range, 33.3-36.6 U/L vs placebo)[3]

Body Weight Small increases (<0.5 kg) vs placebo[3]

Hypoglycemia Incidence low and similar to placebo[3][4]

Experimental Protocols

While full, detailed experimental protocols are not publicly available, the following summarizes
the methodologies of key Phase Il studies based on published literature.

12-Week, Randomized, Dose-Response Study (NCT01856595)[3]

¢ Objective: To assess the efficacy and safety of different doses of PF-06291874 in adults with
Type 2 Diabetes inadequately controlled on metformin.
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e Design: Arandomized, double-blind, placebo-controlled, parallel-group study.
o Patient Population: 206 patients with Type 2 Diabetes on a stable dose of metformin.

« Intervention: Patients were randomized to receive placebo or PF-06291874 at doses of 30
mg, 60 mg, or 100 mg once daily for 12 weeks.

o Key Assessments:

o Glycosylated hemoglobin (HbAlc) and fasting plasma glucose (FPG) were measured at
baseline and throughout the study.

o Safety endpoints, including adverse events, clinical laboratory tests (including lipids and
hepatic enzymes), and vital signs, were monitored.

28-Day, Monotherapy, Dose-Finding Study (NCT02175121)[4]

» Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of
PF-06291874 as monotherapy in subjects with Type 2 Diabetes.

» Design: Arandomized, placebo-controlled, multicenter study.
o Patient Population: 172 subjects with Type 2 Diabetes.

« Intervention: After a washout period for any existing antidiabetic therapy, subjects were
randomized to receive placebo or PF-06291874 at doses of 15, 35, 75, or 150 mg once daily
for 28 days.

o Key Assessments:

o Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline
and at the end of the treatment period.

o Safety and tolerability were monitored through the recording of adverse events, laboratory
tests, and other safety parameters.

Glucagon Receptor Signaling Pathway
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The following diagram illustrates the simplified signaling pathway of the glucagon receptor in a
hepatocyte, which PF-06291874 was designed to antagonize.
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Caption: Glucagon receptor signaling pathway in hepatocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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